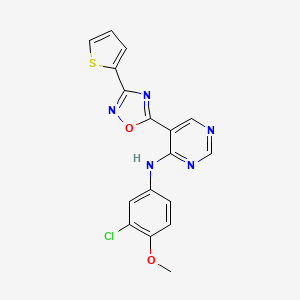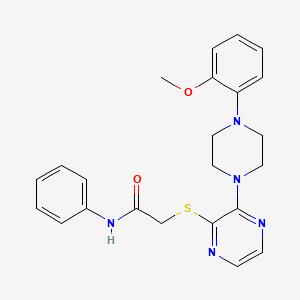
4-Ethyl-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione, commonly known as EMPT, is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. EMPT is a member of the 1,2,4-triazole family of compounds, which are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties. In
Mechanism of Action
The mechanism of action of EMPT is not fully understood, but studies suggest that it may act through various pathways. EMPT has been found to inhibit the activity of various enzymes, including DNA topoisomerase I and II, which are important for DNA replication and transcription. EMPT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, EMPT has been found to inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
EMPT has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that EMPT inhibits the growth of various microorganisms, including fungi and bacteria. EMPT has also been found to exhibit anticancer activity, inducing apoptosis in cancer cells. In addition, EMPT has been shown to inhibit the synthesis of ergosterol, which is important for fungal cell membrane integrity. EMPT has also been found to exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
EMPT has several advantages for lab experiments, including its high yield and purity, as well as its diverse biological activities. EMPT is also relatively easy to synthesize, making it a cost-effective option for researchers. However, EMPT has some limitations, including its potential toxicity and lack of specificity. Further studies are needed to determine the optimal concentration and exposure time for EMPT in various experiments.
Future Directions
There are several future directions for EMPT research, including its potential applications in medicine, agriculture, and material science. In medicine, EMPT may be further studied for its anticancer properties, as well as its potential use as an antifungal and antibacterial agent. In agriculture, EMPT may be studied for its potential use as a fungicide and pesticide. In material science, EMPT may be studied for its potential applications in the synthesis of new materials and as a catalyst in various reactions.
Conclusion:
In conclusion, EMPT is a heterocyclic compound with diverse biological activities, including antifungal, antibacterial, anticancer, and antiviral properties. EMPT can be synthesized through various methods and has potential applications in various fields, including medicine, agriculture, and material science. Further studies are needed to fully understand the mechanism of action of EMPT and its potential applications.
Synthesis Methods
EMPT can be synthesized through various methods, including the reaction of 4-amino-3-ethyl-5-mercapto-1,2,4-triazole with methyl isothiocyanate in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields EMPT with a high yield and purity. Other methods of synthesis include the reaction of 4-amino-3-ethyl-5-mercapto-1,2,4-triazole with various substituted isothiocyanates, resulting in the formation of different EMPT derivatives.
Scientific Research Applications
EMPT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, EMPT has been shown to exhibit antifungal, antibacterial, and anticancer properties. EMPT has been found to inhibit the growth of various fungi, including Candida albicans, Aspergillus niger, and Fusarium oxysporum. EMPT has also been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, EMPT has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells.
properties
IUPAC Name |
4-ethyl-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6S/c1-3-13-6(9-10-7(13)14)5-4-12(2)11-8-5/h4H,3H2,1-2H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCQJOGKYQXSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CN(N=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-(1-methyl-1h-1,2,3-triazol-4-yl)-2,4-dihydro-3h-1,2,4-triazole-3-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2888074.png)

![[2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2888077.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B2888079.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2888080.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888082.png)
![4-[(1R,5S)-5-Azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid](/img/structure/B2888083.png)
![4-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2888084.png)
![2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide](/img/structure/B2888087.png)

![3-Butyl-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one](/img/structure/B2888090.png)

![3-(4-bromophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2888093.png)
